![molecular formula C13H13ClN4S B11838671 1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea CAS No. 477731-06-9](/img/structure/B11838671.png)
1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties
Métodos De Preparación
The synthesis of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with N-ethylhydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like zinc chloride, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives and hydrazinecarbothioamide derivatives .
Aplicaciones Científicas De Investigación
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.
Industry: It is used in the development of corrosion inhibitors for protecting metal surfaces from corrosion.
Mecanismo De Acción
The mechanism of action of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function . The exact molecular targets and pathways may vary depending on the specific application and the type of cells or organisms involved.
Comparación Con Compuestos Similares
2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide can be compared with other similar compounds, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is a precursor in the synthesis of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide and shares similar chemical properties.
N-((2-Chloroquinolin-3-yl)methylene)aniline: This compound has similar structural features and is used in similar applications, such as antimicrobial and anticancer research.
5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: These compounds are quinoline derivatives with potential antimicrobial and antitubercular activities.
The uniqueness of 2-((2-Chloroquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide lies in its specific combination of the quinoline ring and the hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
477731-06-9 |
|---|---|
Fórmula molecular |
C13H13ClN4S |
Peso molecular |
292.79 g/mol |
Nombre IUPAC |
1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C13H13ClN4S/c1-2-15-13(19)18-16-8-10-7-9-5-3-4-6-11(9)17-12(10)14/h3-8H,2H2,1H3,(H2,15,18,19)/b16-8+ |
Clave InChI |
YHBUAZKFJCSHDM-LZYBPNLTSA-N |
SMILES isomérico |
CCNC(=S)N/N=C/C1=CC2=CC=CC=C2N=C1Cl |
SMILES canónico |
CCNC(=S)NN=CC1=CC2=CC=CC=C2N=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-](/img/structure/B11838589.png)
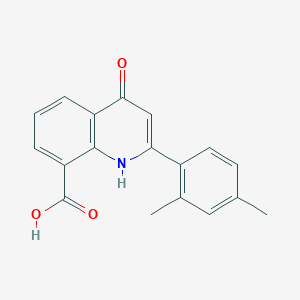


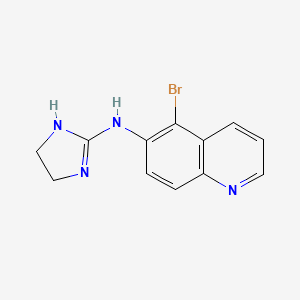

![2-Cbz-2,8-diazaspiro[5.5]undecane](/img/structure/B11838629.png)
![3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
![2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11838640.png)
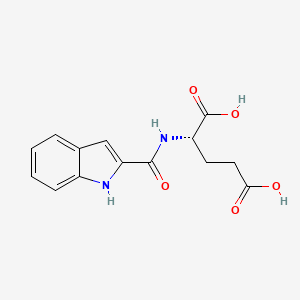
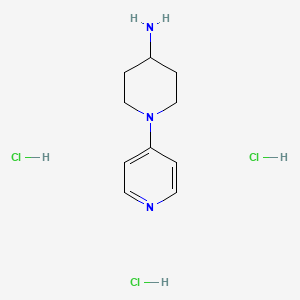
![1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B11838656.png)
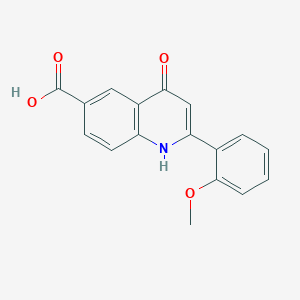
![Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11838665.png)
